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N-Propionyl-D-glucosamine

Cat. No.: B1144255
CAS No.: 15475-14-6
M. Wt: 235.23
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Description

Contextual Significance of N-Acylglucosamines in Biological Systems

N-acylglucosamines are fundamental components of complex carbohydrates that play crucial roles in a myriad of biological processes. nih.gov The most well-known among these is N-acetyl-D-glucosamine (GlcNAc), a primary building block of biopolymers like chitin (B13524), which forms the exoskeletons of arthropods, and peptidoglycan in bacterial cell walls. wikipedia.org In vertebrates, N-acylglucosamines are integral to the structure of glycoproteins, glycolipids, and glycosaminoglycans, which are vital for cell-cell recognition, signaling, and maintaining tissue structure. beilstein-journals.org

The "N-acyl" group of these sugars can be modified, which can influence their biological activity and metabolic fate. This has led researchers to explore synthetic N-acylglucosamine derivatives as tools to probe and modulate cellular processes. For instance, alterations in the N-acyl chain can affect the substrate specificity of enzymes involved in glycan biosynthesis and degradation. researchgate.net

Overview of D-Glucosamine Derivatives in Glycobiology Research

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides, heavily relies on the use of modified sugars to investigate the function of glycans. medchemexpress.com D-glucosamine and its derivatives are particularly valuable in this regard. researchgate.net Researchers have synthesized a wide array of D-glucosamine analogs to serve various purposes, including:

Metabolic Labeling: Introducing a chemically unique tag onto a monosaccharide allows for the tracking and visualization of glycans in living systems. mdpi.com

Enzyme Inhibition: Modified glucosamine (B1671600) derivatives can act as inhibitors of specific enzymes involved in glycan metabolism, helping to elucidate their roles in cellular pathways. beilstein-journals.org

Probing Protein-Carbohydrate Interactions: By altering the structure of glucosamine, scientists can study the binding specificities of lectins and other carbohydrate-binding proteins. beilstein-journals.org

Some examples of D-glucosamine derivatives used in research include N-acetyl-D-glucosamine (GlcNAc), N-trifluoroacetyl-D-glucosamine, and various fluorinated analogs. beilstein-journals.orgmedchemexpress.com These derivatives have been instrumental in advancing our understanding of the roles of glycans in both normal physiology and in diseases like cancer and osteoarthritis. mdpi.comnih.gov

Scope and Research Focus on N-Propionyl-D-glucosamine

This compound (GlcNPr) is a specific D-glucosamine derivative where the N-acetyl group is replaced by a slightly larger N-propionyl group. This seemingly minor modification has significant implications for its biological activity and has made it a valuable tool in glycobiology research.

The primary research focus on this compound centers on its use as a metabolic precursor to introduce a modified sialic acid, N-propionylneuraminic acid, into cellular glycans. nih.gov This process, known as metabolic glycoengineering, allows for the "remodeling" of the cell surface with non-natural sugars. researchgate.net Studies have shown that this compound can be taken up by cells and metabolized through the sialic acid biosynthetic pathway. nih.gov

Furthermore, the vibrational properties of the amide group in this compound have been studied to understand its structural dynamics and interactions with solvents. nih.gov This research provides insights into the behavior of N-acylglucosamines within larger glycan structures. The replacement of the N-acetyl group with an N-propionyl group has also been shown to enhance selective binding to certain enzymes, such as O-GlcNAcase (OGA), over others like N-acetyl-β-D-hexosaminidases A (HexA). rsc.org

Detailed Research Findings

Research has demonstrated that when this compound is administered, it can be incorporated into glycoproteins in various tissues. nih.gov One study showed that after administration of radiolabeled N-propanoyl-D-glucosamine in rats, the corresponding N-propionylneuraminic acid was detected in both membrane and serum glycoproteins. nih.gov This indicates that the cellular machinery can process this unnatural sugar.

The vibrational lifetime of the amide-I mode in this compound is shorter compared to that in N-methylacetamide, a simpler peptide model. This is attributed to the additional vibrational modes provided by the glucose ring, highlighting the influence of the sugar moiety on the properties of the amide bond. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
CAS Number 15475-14-6 biosynth.comchemscene.comscbt.com
Molecular Formula C₉H₁₇NO₆ biosynth.comchemscene.com
Molecular Weight 235.23 g/mol biosynth.comchemscene.comamerigoscientific.com
Synonym 2-Propionylamino-2-deoxy-D-glucopyranose chemscene.com

Interactive Data Table: Research Applications of D-Glucosamine Derivatives

DerivativeResearch ApplicationKey FindingsSource
N-Acetyl-D-glucosamine (GlcNAc) Component of bacterial cell walls and arthropod exoskeletons. wikipedia.org Involved in O-GlcNAcylation, a post-translational modification. wikipedia.orgEssential for structural integrity in many organisms. wikipedia.org Regulates enzyme activity and gene expression. wikipedia.org wikipedia.org
This compound Metabolic precursor for non-natural sialic acid. nih.gov Probe for studying enzyme selectivity. rsc.orgCan be incorporated into glycoproteins. nih.gov Shows enhanced binding to OGA over HexA. rsc.org nih.govrsc.org
Fluorinated D-Glucosamine Analogs Metabolic inhibitors and probes for protein-carbohydrate interactions. beilstein-journals.orgResistant to enzymatic degradation. beilstein-journals.org
N-Butyryl-D-glucosamine Studied for its effects on bone and cartilage cells. researchgate.netFound to be a good substrate for galactosyltransferases. researchgate.net researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO6 B1144255 N-Propionyl-D-glucosamine CAS No. 15475-14-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO6/c1-2-5(12)10-6-8(14)7(13)4(3-11)16-9(6)15/h4,6-9,11,13-15H,2-3H2,1H3,(H,10,12)/t4-,6-,7-,8-,9?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEOJYOKWPEKKN-JOHDSVJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1C(C(C(OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthesis and Derivatization Methodologies

Chemical Synthesis Approaches

The synthesis of N-Propionyl-D-glucosamine can be broadly categorized into direct acylation procedures and multistep synthetic pathways. Direct acylation takes advantage of the inherent reactivity differences between the amine and hydroxyl groups of D-glucosamine, while multistep pathways offer more control through the use of protecting groups.

Direct Acylation Procedures

Direct acylation is a common and straightforward method for the synthesis of N-acyl-D-glucosamine derivatives. This approach relies on the greater nucleophilicity of the primary amine group at the C-2 position compared to the hydroxyl groups on the sugar ring. ug.edu.pl By carefully controlling the reaction conditions, it is possible to achieve selective N-acylation without significant O-acylation.

A typical procedure involves the reaction of D-glucosamine hydrochloride with propionic anhydride (B1165640) in a suitable solvent system. ug.edu.pl To liberate the free amine from the hydrochloride salt, a base is required. One established method involves dissolving D-glucosamine hydrochloride in anhydrous methanol (B129727) containing an equivalent amount of sodium methoxide. This generates a supersaturated solution of free D-glucosamine. Subsequent addition of propionic anhydride, typically in slight excess, leads to the precipitation of this compound. ug.edu.pl The reaction is often carried out at room temperature or below to enhance selectivity.

ReactantReagentSolventKey ConditionsProduct
D-Glucosamine Hydrochloride1. Sodium Methoxide 2. Propionic AnhydrideMethanolRoom temperature or belowThis compound

While direct acylation is efficient for N-acylation, the synthesis of derivatives with acyl groups on the hydroxyl functions necessitates the use of protecting group strategies to temporarily block the reactive amine group.

To facilitate the acylation of the alcohol groups, the more reactive amine group must first be protected. Several protecting groups are commonly employed in carbohydrate chemistry for this purpose. The choice of protecting group is crucial and depends on its stability under the subsequent reaction conditions and the ease of its removal.

Common amine protecting groups used in the context of glucosamine (B1671600) chemistry include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a variety of conditions and its facile removal under acidic conditions. smolecule.com The protection of the amine function of D-glucosamine can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in a basic medium, such as a mixture of dioxane and aqueous potassium hydroxide. ijcea.org

2,2,2-Trichloroethoxycarbonyl (Troc): The Troc group is another valuable protecting group that is stable to acidic and some basic conditions. It can be introduced by reacting glucosamine with 2,2,2-trichloroethyl chloroformate. The N-Troc group is known to be more reactive in glycosylation reactions compared to the N-phthaloyl group and can provide high β-selectivity. arkat-usa.org

Phthaloyl (Phth): The phthaloyl group is a robust protecting group that can be introduced by reacting glucosamine with phthalic anhydride in the presence of a base. However, its removal requires harsh conditions, such as treatment with hydrazine (B178648) or ethylenediamine (B42938), which may not be compatible with other functional groups in the molecule. researchgate.net

Protecting GroupReagent for IntroductionConditions for Removal
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)2O)Acidic conditions (e.g., trifluoroacetic acid, HCl) smolecule.com
2,2,2-Trichloroethoxycarbonyl (Troc)2,2,2-trichloroethyl chloroformateReductive conditions (e.g., zinc in acetic acid) nih.govtotal-synthesis.com
Phthaloyl (Phth)Phthalic anhydrideHydrazinolysis (e.g., hydrazine hydrate) researchgate.net

Once the amine group of D-glucosamine is protected, the hydroxyl groups can be acylated. The complete acylation of all four hydroxyl groups is a common transformation. This is typically achieved by treating the N-protected glucosamine derivative with a large excess of an acylating agent in the presence of a base.

For instance, the O-acetylation of N-Boc-D-glucosamine can be carried out using acetic anhydride in pyridine (B92270) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). ijcea.org This reaction proceeds to give the fully acetylated product, N-Boc-1,3,4,6-tetra-O-acetyl-D-glucosamine. Similar procedures can be employed using other acid anhydrides or acyl chlorides to introduce different acyl groups.

The synthesis of N-acyl-tetra-O-acyl glucosamine derivatives can also be achieved in a one-pot reaction from D-glucosamine hydrochloride by using a large excess of the acylating agent and a base like pyridine, which also acts as the solvent. rsc.org In this case, both the amine and hydroxyl groups are acylated.

The final step in the synthesis of this compound, following the protection of the amine and acylation of the hydroxyls (if desired), is the selective removal of the amine protecting group. The conditions for deprotection must be chosen carefully to avoid the cleavage of any O-acyl groups.

Boc Deprotection: The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride in an organic solvent are commonly used. smolecule.com Microwave irradiation has also been reported as a method for the deprotection of N-Boc-D-glucosamine derivatives. ijcea.orgijcea.orgresearchgate.net

Troc Deprotection: The Troc group is cleaved under reductive conditions, most commonly with zinc dust in acetic acid or a mixture of THF and water. nih.govtotal-synthesis.com These conditions are generally mild and orthogonal to many other protecting groups, including O-acyl esters.

Phth Deprotection: Removal of the phthaloyl group is achieved by treatment with hydrazine hydrate (B1144303) or ethylenediamine in a protic solvent like ethanol. nih.gov These strongly basic conditions can lead to the cleavage of O-acyl groups, limiting the utility of this protecting group when O-acylated derivatives are the target.

Multistep Synthetic Pathways

While direct acylation is often the most straightforward approach, multistep pathways provide greater control over the introduction of various functional groups.

Synthesis of Analogs and Conjugates

The synthesis of analogs and conjugates of this compound is essential for investigating its biological roles and developing new therapeutic agents. These processes involve creating variations of the N-acyl chain or attaching the sugar moiety to other molecules like peptides or lipids.

To study the mechanisms of enzymes that process N-acylglucosamines, researchers synthesize a variety of analogs with different N-linked substituents. mdpi.com A well-established method for preparing these analogs, including this compound, is the activated ester method. mdpi.com In this procedure, an acid (e.g., propionic acid) is first activated with N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com The resulting activated ester is then reacted with D-glucosamine to form the desired N-acylglucosamine analog. This technique allows for the systematic modification of the N-acyl group, which is crucial for probing the substrate specificity of enzymes like N-acetylglucosamine 2-epimerase and understanding how the structure of the acyl chain influences enzymatic activity. mdpi.com

Glycoconjugates are complex molecules where a carbohydrate is linked to a non-carbohydrate moiety, such as a lipid or a protein. The synthesis of glycoconjugates involving this compound typically employs a convergent strategy. iupac.org This approach involves the separate synthesis of the oligosaccharide part and the aglycon (the non-sugar part). iupac.org

The this compound moiety is first prepared with appropriate protecting groups on its hydroxyl functions to prevent unwanted side reactions. This protected sugar derivative is then coupled to the separately synthesized aglycon at a late stage of the synthesis. iupac.org This convergent method is highly efficient for creating complex molecules like glycolipids and glycopeptides. iupac.orgnih.gov For glycopeptides, a protected this compound derivative can be attached to a specific amino acid, such as serine or threonine, which is then incorporated into a growing peptide chain using standard peptide synthesis techniques. iupac.org

Enzymatic and Biocatalytic Synthesis

Enzymatic and biocatalytic methods offer environmentally friendly and highly specific alternatives to chemical synthesis for producing this compound. These routes utilize enzymes or whole microbial cells to perform the desired chemical transformations.

Enzymes known as acyltransferases are responsible for catalyzing the transfer of acyl groups. In nature, glucosamine-phosphate N-acetyltransferase (GNA) and glucosamine N-acetyltransferase catalyze the N-acetylation of glucosamine-6-phosphate and glucosamine, respectively, using acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor. wikipedia.orgwikipedia.org The reaction involves the transfer of the acetyl group from acetyl-CoA to the amino group of the glucosamine substrate. wikipedia.org

For the synthesis of this compound, a similar enzymatic strategy could be employed. This would require an acyltransferase that can recognize and utilize propionyl-coenzyme A (propionyl-CoA) as the acyl donor. While native enzymes are often highly specific for acetyl-CoA, protein engineering techniques could be used to modify the active site of an existing N-acetyltransferase to broaden its substrate specificity, enabling it to efficiently catalyze the transfer of a propionyl group to D-glucosamine or its phosphorylated form.

Microbial fermentation is an increasingly attractive method for producing amino sugars and their derivatives. nih.gov Strains of microorganisms, such as Escherichia coli, have been metabolically engineered for the high-level production of N-acetyl-D-glucosamine (GlcNAc). researchgate.net This is typically achieved by overexpressing key enzymes in the GlcNAc biosynthetic pathway, such as glucosamine-6-phosphate synthase (GlmS) and glucosamine-6-phosphate N-acetyltransferase (GNA1). researchgate.net

This established microbial platform could be adapted for the production of this compound. A potential strategy would involve engineering the microbial host to produce propionyl-CoA and introducing a glucosamine-6-phosphate N-acyltransferase that preferentially uses propionyl-CoA over the native acetyl-CoA. By coupling the cell's natural metabolic pathways for sugar synthesis with an engineered acyl transfer step, it is possible to direct the biotransformation towards the desired N-propionylated product. researchgate.netnih.gov This whole-cell biocatalysis approach avoids the need for costly substrates and multiple purification steps associated with traditional chemical synthesis. nih.gov

Table 2: Table of Compounds

Compound Name Abbreviation
This compound -
D-glucosamine GlcN
D-glucosamine hydrochloride GlcN·HCl
N-acetyl-D-glucosamine GlcNAc
N-Propionyl-1,3,4,6-tetra-O-propionyl-D-glucosamine -
N-hydroxysuccinimide NHS
Dicyclohexylcarbodiimide DCC
Acetyl-coenzyme A Acetyl-CoA
Propionyl-coenzyme A Propionyl-CoA
Glucosamine-6-phosphate GlcN-6P
Serine Ser

Iii. Biosynthetic and Metabolic Pathways

Hexosamine Biosynthesis Pathway Involvement

The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that utilizes nutrients like glucose, glutamine, acetyl-CoA, and UTP to produce uridine (B1682114) diphosphate-N-acetylglucosamine (UDP-GlcNAc). nih.govnih.govfrontiersin.org This end-product is a fundamental building block for the glycosylation of proteins and lipids. frontiersin.orgresearchgate.net N-Propionyl-D-glucosamine (GlcNPr) serves as an analog to the natural HBP intermediate, N-acetyl-D-glucosamine (GlcNAc). Due to this structural similarity, GlcNPr can be taken up by cells and enter the HBP, where it is metabolized to introduce modified sugars into cellular glycans, a technique utilized in metabolic glycoengineering.

Glucosamine (B1671600) is the biochemical precursor for all nitrogen-containing sugars. wikipedia.org By entering the HBP, this compound functions as a precursor for the synthesis of non-natural, propionylated nitrogen-containing sugars. A primary research application for GlcNPr is its role as a metabolic precursor to introduce a modified sialic acid, N-propionylneuraminic acid, onto the cell surface. This process allows for the remodeling of cellular glycans with non-natural sugars, providing a tool for studying the roles of glycans in physiology and disease.

The final product of the HBP is UDP-GlcNAc, which is synthesized from fructose-6-phosphate (B1210287) through a series of enzymatic reactions. nih.govresearchgate.net When this compound enters this pathway, it undergoes analogous enzymatic processing. This leads to the formation of UDP-N-propionyl-D-glucosamine, an analog of the natural nucleotide sugar UDP-GlcNAc. The synthesis of such structural analogues, including those with N-formyl, N-butyryl, and N-isobutyryl groups, has been a strategy to study the mechanisms of glycosylation reactions mediated by N-acetylglucosaminyl transferases. nih.gov These modified nucleotide sugars can serve as substrates for these enzymes, allowing for their incorporation into oligosaccharide chains.

Enzymatic Transformations and Regulation

The metabolism of this compound is governed by several enzymatic processes, including phosphorylation and deacylation, and it can also influence the regulation of metabolic enzymes, as demonstrated in microorganisms like Bacillus subtilis.

For this compound to be utilized in the hexosamine biosynthesis pathway, it must first be phosphorylated, a step analogous to the conversion of GlcNAc to GlcNAc-6-phosphate by N-acetylglucosamine kinase (NAGK). nih.gov This phosphorylation is a critical step for trapping the sugar inside the cell and activating it for subsequent enzymatic reactions. nih.gov

Additionally, deacylation processes can occur. Extracts of Bacillus subtilis, for instance, contain N-acetylglucosamine 6-phosphate deacetylase, an enzyme that removes the acetyl group from GlcNAc-6-P. nih.gov While its specific activity on an N-propionyl substrate is not detailed, such enzymes are responsible for the removal of acyl groups. In different contexts, such as hydrolysis in sub- and supercritical water, N-acetyl-D-glucosamine undergoes instantaneous deacetylation. rsc.org

In the bacterium Bacillus subtilis, amino sugar metabolism is tightly regulated. The presence of N-Propionylglucosamine in the growth medium has been shown to repress the synthesis of Glucosamine 6-phosphate synthetase. nih.gov This enzyme catalyzes the first committed step of the HBP. researchgate.net This repression is a form of feedback control, where the presence of an amino sugar signals to decrease the production of more amino sugars. This effect is also observed with glucosamine, N-acetylglucosamine, and N-formylglucosamine. nih.gov

Conversely, other enzymes in the pathway are induced by N-acetylglucosamine, such as Glucosamine 6-phosphate deaminase and N-acetylglucosamine 6-phosphate deacetylase; however, a similar induction by N-Propionylglucosamine is not specified. nih.gov

Enzyme Regulation by Amino Sugars in Bacillus subtilis

EnzymeRegulatory Effect of N-AcetylglucosamineRegulatory Effect of N-PropionylglucosamineReference
Glucosamine 6-phosphate synthetaseRepressionRepression nih.gov
Glucosamine 6-phosphate deaminaseInductionNot specified nih.gov
N-acetylglucosamine 6-phosphate deacetylaseInductionNot specified nih.gov

N-acetyl-β-D-glucosaminidase is a hydrolase that specifically cleaves terminal, non-reducing N-acetyl-β-glucosamine residues from oligosaccharides like chitin (B13524) and glycoproteins. wikipedia.org The specificity of an enzyme for its substrate is critical for its function. The natural substrate for this enzyme is a molecule containing an N-acetyl group. This compound differs by having a slightly larger N-propionyl group. This structural modification can significantly influence the binding and catalytic efficiency of enzymes. While specific kinetic studies of N-acetyl-β-D-glucosaminidase with N-propionylglucosamine as a substrate are not detailed in the provided context, the principles of enzymology suggest that the alteration in the acyl group would likely affect the rate of hydrolysis compared to the native N-acetylated substrate.

Metabolic Fate and Intermediates (Non-Clinical Contexts)

Detailed experimental data on the metabolic fate and the resulting intermediates of this compound in various non-clinical settings are not present in the currently available scientific literature. Research has largely focused on the related compounds, D-glucosamine and N-acetyl-D-glucosamine, leaving a knowledge gap regarding the specific metabolic transformations of the N-propionyl derivative.

No peer-reviewed studies detailing the specific impact of this compound on nucleotide metabolism in cultured cells could be identified. While research on D-glucosamine has shown effects on nucleotide pools, such as the increase in UDP-N-acetylhexosamines and the reduction of UTP and CTP, equivalent studies for this compound have not been published. Consequently, there is no available data to present on how this specific compound alters nucleotide concentrations or the activity of related metabolic pathways in cellular models.

There is a lack of scientific literature investigating the direct influence of this compound on glycosaminoglycan (GAG) synthesis in cellular models. Studies have explored the roles of glucosamine and N-acetyl-D-glucosamine in GAG biosynthesis, but these findings cannot be extrapolated to this compound without specific experimental evidence. As a result, no detailed research findings or data tables on the effect of this compound on the production of hyaluronic acid, chondroitin (B13769445) sulfate, or other GAGs in cellular systems can be provided.

A thorough search of scientific databases did not yield any studies that have characterized the changes in intermediary metabolites in non-human organisms following the administration or metabolism of this compound. While the metabolic pathways of N-acetyl-D-glucosamine have been examined in organisms such as yeast and bacteria, similar research has not been conducted for this compound. Therefore, there is no information available on its specific metabolic intermediates or the broader metabolic shifts it may induce in non-human organisms.

Iv. Molecular Mechanisms of Action and Biological Roles

Cellular and Subcellular Interactions

The interaction of N-Propionyl-D-glucosamine at the cellular and subcellular levels is fundamental to understanding its biological significance. These interactions can influence critical cellular functions, from the synthesis of bacterial cell walls to metabolic and inflammatory signaling pathways in mammalian cells.

Peptidoglycan is an essential polymer that forms the bacterial cell wall, providing structural integrity and protection. nih.govmdpi.com The synthesis of peptidoglycan is a complex process involving numerous enzymatic steps, many of which utilize N-acetyl-D-glucosamine (GlcNAc) as a fundamental building block. nih.gov N-acylglucosamine derivatives, including this compound, are of interest for their potential to interfere with this vital bacterial pathway. biosynth.com

Alterations in the N-acyl chain of D-glucosamine can affect the substrate specificity of enzymes involved in glycan biosynthesis. While GlcNAc is the natural precursor, it is plausible that this compound could act as an alternative substrate or a competitive inhibitor for the enzymes in the peptidoglycan synthesis pathway, such as MurA and MurB, which are involved in the initial cytoplasmic steps. nih.gov The commercial availability of this compound is noted for its use in peptidoglycan synthesis research, suggesting its role as a tool to probe this pathway. biosynth.com The introduction of a propionyl group instead of an acetyl group may alter the binding affinity and catalytic efficiency of these enzymes, potentially disrupting the normal assembly of the peptidoglycan layer. This could lead to a weakened cell wall and increased susceptibility of the bacteria to osmotic stress and antimicrobial agents.

EnzymeNatural SubstratePotential Interaction with this compoundPotential Outcome
Glucosamine-6-phosphate synthase (GlmS)Fructose-6-phosphate (B1210287)Indirectly affected by downstream product inhibitionAlteration in the pool of glucosamine (B1671600) precursors
Phosphoglucosamine mutase (GlmM)Glucosamine-6-phosphatePotential for altered substrate recognition if N-propionyl-glucosamine-6-phosphate is formedDisruption of UDP-GlcNAc synthesis
UDP-N-acetylglucosamine pyrophosphorylase (GlmU)Glucosamine-1-phosphatePossible altered substrate recognitionReduced synthesis of UDP-N-propionyl-D-glucosamine
MurA/MurBUDP-N-acetylglucosamineCompetitive inhibition or alternative substrateInhibition or alteration of peptidoglycan precursor synthesis

Glucosamine and its derivatives can influence cellular glucose transport and metabolism, often by interacting with glucose transporters (GLUTs) and key metabolic enzymes. nih.govnih.gov Glucosamine itself has been shown to compete with glucose for transport into cells and for phosphorylation by hexokinase, which can lead to alterations in glucose metabolism. nih.gov

While direct studies on this compound are limited, research on related compounds provides insights. For instance, glucosamine has been observed to inhibit glycolysis in cancer cell lines by competing with glucose for hexokinase II. nih.gov The N-acyl group can modulate the affinity of the glucosamine molecule for glucose transporters and metabolic enzymes. The slightly larger and more hydrophobic propionyl group, compared to the acetyl group, may alter the binding kinetics of this compound to GLUT proteins, potentially affecting its uptake and subsequent impact on intracellular glucose metabolism. A systematic review of studies on glucosamine in humans has shown mixed evidence regarding its effect on glucose metabolism, with some studies indicating decreased insulin (B600854) sensitivity or increased fasting glucose. nih.gov Further research is needed to determine the specific effects of this compound on these pathways.

CompoundEffect on Glucose TransportEffect on GlycolysisKey Proteins Involved
GlucosamineCompetitive inhibition with glucoseInhibition by competing for hexokinaseGLUTs, Hexokinase II
N-acetyl-D-glucosamineVariable effects, may differ from glucosamineCan enter metabolic pathwaysGLUTs, Hexokinase
This compoundHypothesized to have altered affinity for GLUTsPotential for competitive inhibition of hexokinaseGLUTs, Hexokinase

N-acyl-D-glucosamine derivatives have emerged as potential modulators of inflammatory signaling pathways. A significant body of research has focused on their ability to inhibit Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers an inflammatory response. mdpi.commdpi.comnih.gov

Studies on N-palmitoyl-D-glucosamine (PGA), a long-chain N-acyl derivative, have demonstrated its potent anti-inflammatory effects through the inhibition of the TLR4 signaling pathway. mdpi.commdpi.comnih.gov PGA has been shown to prevent the activation of NF-κB, a critical transcription factor for inflammatory gene expression, in LPS-stimulated macrophage cell lines. nih.gov The mechanism of action is believed to involve the binding of these N-acyl-D-glucosamine derivatives to the MD-2 co-receptor, which is essential for TLR4 activation by LPS. mdpi.com By binding to MD-2, these molecules can act as TLR4 antagonists. mdpi.com

Given that the anti-inflammatory activity is observed with N-acyl-D-glucosamine derivatives of varying acyl chain lengths, it is highly probable that this compound also possesses the ability to modulate TLR4 signaling. The propionyl group, being a short-chain fatty acid, may confer distinct binding properties to the MD-2/TLR4 complex compared to longer-chain derivatives like PGA. This could translate to differences in the potency and specificity of its anti-inflammatory effects. Research on other synthetic glucosamine derivatives has also highlighted their potential to attenuate inflammatory responses. nih.govresearchgate.net

CompoundTargetMechanism of ActionDownstream Effects
N-palmitoyl-D-glucosamine (PGA)TLR4/MD-2 complexAntagonist, prevents LPS binding and signalingInhibition of NF-κB activation, reduced pro-inflammatory cytokine production
Bi-deoxy-N-acetyl-glucosamine (BNAG) derivativesInflammatory pathwaysInhibition of iNOS, IL-6, and TNF-α expressionReduced nitric oxide and pro-inflammatory cytokine production
This compoundPresumed TLR4/MD-2 complexHypothesized antagonist activityPotential for inhibition of NF-κB and downstream inflammatory mediators

Enzyme-Substrate and Enzyme-Inhibitor Interactions

The interaction of this compound with enzymes is a key determinant of its metabolic fate and biological activity. It can potentially act as a substrate for some enzymes or as an inhibitor of others, thereby modulating various cellular pathways.

Glycosyltransferases are a large family of enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules, forming glycosidic bonds. mdpi.com These enzymes are crucial for the synthesis of complex carbohydrates, including glycoproteins and glycolipids. The specificity of glycosyltransferases for their substrates is often stringent.

Studies on N-acetylglucosaminyltransferases have indicated that the N-acetyl group of the donor substrate, UDP-N-acetylglucosamine, is essential for binding to the enzyme. nih.govresearchgate.net This suggests that modifications to the N-acyl chain can significantly impact the enzyme's activity. Replacing the acetyl group with a propionyl group in this compound would likely alter its recognition and processing by glycosyltransferases. This alteration could result in this compound acting as a poor substrate or even an inhibitor of these enzymes. Such modulation of glycosyltransferase activity could have profound effects on cellular processes that depend on proper glycosylation, such as cell-cell recognition and signaling. nih.govnih.gov

Hydrolases are enzymes that catalyze the cleavage of chemical bonds by the addition of water. In the context of carbohydrates, glycoside hydrolases are responsible for breaking down complex sugars into their monosaccharide components. Deacetylases, on the other hand, remove acetyl groups from molecules.

N-acetyl-D-glucosamine is a substrate for N-acetylglucosamine deacetylase, an enzyme that converts it to D-glucosamine and acetate. It is plausible that this compound could also serve as a substrate for this or similar deacetylases, or alternatively, act as a competitive inhibitor. Inhibition of such deacetylases could lead to an accumulation of N-propionylated sugars within the cell, potentially interfering with metabolic pathways that rely on the availability of D-glucosamine. Furthermore, N-acyl-D-glucosamine derivatives can be explored as inhibitors of specific hydrolases involved in glycan metabolism, which can help in elucidating the roles of these enzymes in cellular pathways.

Structural Dynamics and Molecular Recognition

The structural flexibility and interactions of this compound with its surrounding environment are fundamental to its biological function. These dynamics are largely governed by solute-solvent interactions and have significant implications for the three-dimensional structure of larger biomolecules.

Solute-Solvent Interactions and Conformational Dynamics of this compound

The interaction between this compound and solvent molecules dictates its conformational state. Studies utilizing steady-state infrared and femtosecond infrared dispersed pump-probe spectroscopies have elucidated these interactions in various solvents, including water, methanol (B129727), and dimethylsulfoxide.

In aqueous and methanolic solutions, this compound forms multiple structured clusters with the solvent molecules. This is a result of specific solute-solvent interactions. However, in dimethylsulfoxide, the formation of such distinct clusters is unlikely. The vibrational relaxation rate of the amide-I mode of this compound shows a slight frequency dependence, which supports the existence of these multiple solvated structures.

Furthermore, the lifetime of the amide-I vibrational mode is notably shorter in this compound compared to the simpler monopeptide, N-methylacetamide. This difference is attributed to the presence of additional downstream vibrational modes originating from the sugar unit of this compound. Ab initio molecular dynamics simulations have provided microscopic details of the first solvation shell, confirming the sensitivity of the amide-I mode to both its structural environment and the surrounding solvent.

Below is an interactive data table summarizing the vibrational properties of the amide-I mode in this compound in different solvents.

SolventCluster FormationAmide-I Lifetime
WaterMultiple structured clustersShorter
MethanolMultiple structured clustersShorter
DimethylsulfoxideUnlikelyLonger

Implications for Three-Dimensional Arrangement of Sugar Residues in Glycopeptides

The sensitivity of the amide-I mode in this compound to its local environment has significant implications for understanding the structure of more complex glycopeptides. This vibrational mode can serve as a probe to characterize the three-dimensional arrangement and structural dynamics of sugar residues within these larger biomolecules.

The amide unit (-CONH-), situated between the glucose ring and the alkyl group in N-acylglucosamines like this compound, exhibits an infrared absorption band primarily due to the C=O stretching. This band, found in the 1600–1700 cm⁻¹ region, is analogous to the amide-I band used extensively in polypeptide structural analysis. The structural and solvent sensitivities of this mode in glucosamine derivatives allow for detailed characterization of the spatial arrangement of sugar units and their dynamic behavior in glycopeptides.

Contributions to Biofilm Formation and Resistance Mechanisms

Information regarding the specific role of this compound in biofilm formation, including its link to extracellular polysaccharide production (e.g., PNAG) and its role in bacterial surface attachment and biofilm structural integrity, is not available in the provided search results. The existing literature primarily focuses on the role of N-acetyl-D-glucosamine (GlcNAc) as the monomeric unit of the Poly-N-acetylglucosamine (PNAG) exopolysaccharide, a key component of the biofilm matrix in many bacteria.

V. Advanced Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to understanding the chemical structure and dynamic properties of N-Propionyl-D-glucosamine at a molecular level. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide invaluable insights into its atomic arrangement and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the detailed molecular structure of this compound. In solution, glucosamine (B1671600) derivatives exist in equilibrium between two cyclic anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1). ¹H NMR spectroscopy can distinguish and quantify these anomers.

The anomeric proton (H1) gives distinct signals for the α and β forms due to their different chemical environments. The signal for the α-anomer typically appears further downfield compared to the β-anomer. Furthermore, the coupling constant (J-value) between the anomeric proton (H1) and the adjacent proton (H2) is characteristic of the anomer's stereochemistry. For this compound, a smaller coupling constant (around 3.6 Hz) is indicative of the α-anomer, while a larger coupling constant (around 8.4 Hz) confirms the β-anomer. rsc.org The integration of these distinct signals allows for the determination of the α/β anomeric ratio in a given solvent. nih.gov

Proton AssignmentChemical Shift (δ ppm)Multiplicity / Coupling Constant (J Hz)Anomer
H15.12d, J = 3.6α
H14.64d, J = 8.4β
Ring Protons (H2, H3, H4, H5)3.58 - 3.85mα/β
Ring Protons (H6, H6')3.34 - 3.49mα/β
-CH₂- (propionyl)2.24q, J = 7.6α/β
-CH₃ (propionyl)1.01t, J = 7.6α/β

¹H NMR data for this compound in D₂O. rsc.org (d: doublet, q: quartet, t: triplet, m: multiplet)

Infrared (IR) spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on the absorption of IR radiation by specific chemical bonds. For this compound, this technique is particularly useful for studying the properties of the amide group (-CONH-) and its interaction with surrounding solvent molecules. acs.org

A key region of interest in the IR spectrum of this compound is the amide I band, located between 1600 and 1700 cm⁻¹. This band corresponds primarily to the C=O stretching vibration of the amide. acs.org The exact frequency, shape, and lifetime of the amide I band are highly sensitive to the local environment, including hydrogen bonding and solvent polarity.

Research using steady-state and femtosecond IR spectroscopy has examined the vibrational dynamics of this compound in various solvents like water, methanol (B129727), and dimethylsulfoxide. acs.org These studies revealed that the compound forms structured clusters with solvent molecules in water and methanol, which is not observed in dimethylsulfoxide. This is evidenced by changes in the amide I vibrational relaxation rate. The lifetime of this vibrational mode is notably shorter for this compound compared to simpler model peptides, a phenomenon attributed to the additional vibrational modes provided by the sugar ring. acs.org These findings demonstrate that the amide I band acts as a sensitive probe for characterizing the three-dimensional structure and solvent interactions of glucosamine derivatives. acs.org

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) stands as a cornerstone for the analysis of this compound, offering unparalleled sensitivity and specificity. It is employed to identify the compound in complex biological matrices and to trace its metabolic pathways.

Metabolomic profiling is used to comprehensively identify and quantify small molecules within a biological sample. In this context, mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary tool for detecting this compound. The targeted approach in metabolomics specifically searches for known metabolites. nih.gov In this method, stable isotope-labeled standards are often added to the sample to ensure accurate quantification and account for any loss during sample preparation. nih.gov Non-targeted profiling, conversely, aims to measure as many metabolites as possible in a sample simultaneously. nih.gov

The general workflow involves extracting metabolites from samples such as plasma, urine, or tissue homogenates. This extract is then injected into an LC system, which separates the complex mixture of molecules. The separated molecules are then introduced into the mass spectrometer, where they are ionized and their mass-to-charge ratio (m/z) is measured. For this compound, this allows for its positive identification and quantification, even at very low concentrations.

Table 1: Hypothetical LC-MS/MS Parameters for this compound Detection

ParameterValueDescription
Precursor Ion (m/z)236.123The mass-to-charge ratio of the protonated parent molecule [M+H]⁺.
Product Ion 1 (m/z)179.081A characteristic fragment ion resulting from the loss of the propionyl group.
Product Ion 2 (m/z)73.065A fragment ion corresponding to the propionyl group itself.
Collision EnergyVariableOptimized to achieve the most efficient fragmentation of the precursor ion.
Retention TimeDependent on LC methodThe time at which the compound elutes from the chromatography column.

This table is illustrative and actual values may vary based on specific instrumentation and analytical conditions.

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a cell or organism. nih.gov By using stable isotope-labeled compounds, researchers can trace the path of atoms through metabolic pathways. nih.gov This approach provides dynamic information about metabolic changes that cannot be obtained from simple concentration measurements. nih.govmonash.edu

For this compound, an isotope labeling study might involve synthesizing the molecule with heavy isotopes, such as Carbon-13 (¹³C) in the propionyl group or Nitrogen-15 (¹⁵N) in the amine group. When this labeled compound is introduced to a biological system, its metabolic products will also be labeled. Mass spectrometry can distinguish between the labeled (heavy) and unlabeled (light) molecules based on their mass difference. By measuring the rate of appearance of labeled downstream metabolites, researchers can calculate the flux through specific metabolic pathways involving this compound. This is crucial for understanding how the compound is synthesized, degraded, or incorporated into more complex biomolecules. mdpi.com

Table 2: Mass Shifts in Isotope Labeling of this compound

Labeled PrecursorIsotopeNumber of Labeled AtomsMolecular Weight Increase (Da)
[¹³C₃]-Propionyl-D-glucosamine¹³C33
[¹⁵N₁]-Propionyl-D-glucosamine¹⁵N11
[¹³C₂]-Glucosamine (propionylated)¹³C22

Imaging and Localization Techniques

Determining where this compound is located within cells and tissues is critical to understanding its biological function. Advanced imaging techniques provide the spatial resolution needed to visualize its distribution.

Fluorescence confocal microscopy is a high-resolution imaging technique used to visualize the subcellular localization of specific molecules. nih.gov To visualize this compound, it must first be chemically modified by attaching a fluorescent molecule (a fluorophore). This creates a fluorescent probe that retains the essential structure of the original compound, allowing it to be taken up and processed by cells in a similar manner.

Studies have successfully conjugated D-glucosamine with fluorescent dyes like 3-thiazolylcoumarins to create probes for cell imaging. biopolymers.org.uaresearchgate.net A similar approach could be applied to this compound. Once cells are incubated with the fluorescently-tagged compound, a confocal microscope uses a laser to excite the fluorophore and a detector to capture the emitted light, generating a high-resolution image that reveals the compound's location within the cell, such as in the cytoplasm, nucleus, or specific organelles. biopolymers.org.ua

Table 3: Potential Fluorophores for Conjugation to this compound

FluorophoreExcitation Max (nm)Emission Max (nm)Color
Dansyl Chloride~340~518Green
Fluorescein Isothiocyanate (FITC)~495~519Green
Rhodamine B~555~580Orange-Red
Thiazolylcoumarin~405~450-500Blue

Dot blot assays are a simple and effective biochemical technique used to detect the presence of a specific molecule in a sample. This method can be adapted to detect glycans or glycoproteins that contain the this compound moiety.

In this assay, a small volume of a biological sample (e.g., cell lysate or purified protein) is "dotted" onto a nitrocellulose or PVDF membrane. The membrane is then incubated with a primary detection molecule, such as a lectin or a specific antibody, that selectively binds to the N-propionyl-glucosamine structure. After washing away unbound molecules, the membrane is treated with a secondary antibody conjugated to an enzyme (like horseradish peroxidase). This enzyme reacts with a substrate to produce a detectable signal, such as a colored spot or light (chemiluminescence), indicating the presence of the target glycan in the sample. The intensity of the dot can provide a semi-quantitative measure of the molecule's abundance.

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the physicochemical properties and potential interactions of this compound at an atomic level. These in silico techniques complement experimental data by explaining observed behaviors and predicting new ones.

Research has utilized ab initio molecular dynamics simulations to investigate the structural dynamics of this compound in different solvents like water and methanol. acs.org These simulations reveal how the molecule's conformation and the vibrations of its amide group are influenced by interactions with surrounding solvent molecules. acs.org Such studies demonstrate that the amide-I vibrational mode is sensitive to both the local structure and the solvent environment, making it a useful probe for characterizing the three-dimensional arrangement of sugar residues in larger structures. acs.org

Molecular docking, another computational technique, can predict how this compound might bind to the active site of an enzyme or a receptor protein. This is achieved by calculating the most favorable binding pose and affinity between the small molecule (ligand) and the protein (receptor). While specific docking studies on this compound are not widely published, similar analyses on the related compound N-acetyl-D-glucosamine have been performed to assess its potential to interact with viral proteins. nih.gov

Table 4: Calculated Physicochemical Properties of this compound

PropertyValueDescription
Molecular FormulaC₉H₁₇NO₆The elemental composition of the molecule. chemscene.com
Molecular Weight235.23 g/mol The mass of one mole of the compound. chemscene.com
Topological Polar Surface Area (TPSA)127.09 ŲA measure of the surface area of polar atoms, related to membrane permeability. chemscene.com
LogP-2.845The logarithm of the partition coefficient, indicating hydrophilicity. chemscene.com
Hydrogen Bond Donors5The number of hydrogen atoms attached to electronegative atoms (O, N). chemscene.com
Hydrogen Bond Acceptors6The number of electronegative atoms (O, N) with lone pairs. chemscene.com
Rotatable Bonds7The number of bonds that can rotate freely, indicating molecular flexibility. chemscene.com

Ab Initio Computations for Molecular Properties

Ab initio quantum chemistry methods are computational techniques that rely on basic principles of quantum mechanics without the use of experimental data. These methods are employed to investigate the electronic structure, geometry, and vibrational frequencies of molecules. In the study of this compound (GlcNPr), ab initio computations have been instrumental in understanding its vibrational properties, particularly the behavior of its amide-I mode, which is primarily associated with the C=O stretching vibration. acs.org

Research has shown that the vibrational characteristics of the amide-I mode in GlcNPr are highly sensitive to the surrounding solvent, indicating strong solute-solvent interactions. acs.org Ab initio molecular dynamics simulations have been used to explore the microscopic details of the solvation shell around GlcNPr. In protic solvents like water and methanol, these computations reveal the formation of multiple, structured GlcNPr-solvent clusters. In contrast, such structured clusters are less likely to form in an aprotic solvent like dimethylsulfoxide (DMSO). acs.org

The vibrational lifetime of the amide-I mode provides further insight into the molecular dynamics of GlcNPr. It has been observed to be significantly shorter than that of simpler monopeptides like N-methylacetamide. This difference is attributed to the presence of the glucose ring, which introduces additional downstream vibrational modes that facilitate faster energy relaxation. acs.org These computational findings are supported by experimental techniques such as steady-state infrared and femtosecond infrared dispersed pump–probe spectroscopies. acs.org The sensitivity of the amide-I mode to both its local structure and solvent environment makes it a valuable probe for characterizing the three-dimensional arrangements and dynamics of sugar residues in larger glycopeptides. acs.org

SolventObserved Solute-Solvent InteractionAmide-I Vibrational Relaxation Rate
WaterFormation of multiple structured GlcNPr–solvent clusters acs.orgSlightly frequency-dependent acs.org
MethanolFormation of multiple structured GlcNPr–solvent clusters acs.orgSlightly frequency-dependent acs.org
Dimethylsulfoxide (DMSO)Unlikely to form structured clusters acs.orgLess frequency-dependence observed

Molecular Dynamics Simulations for Conformational Analysis and Binding Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of molecular conformations, dynamic behavior, and intermolecular interactions in a simulated physiological environment. chemmethod.com This technique is particularly valuable for understanding how flexible molecules like this compound adopt different shapes (conformations) and how they interact with biological targets such as proteins.

For N-acyl-D-glucosamine derivatives and related poly-amido-saccharides, MD simulations have been used to investigate structural ensembles and binding stability. For instance, simulations of polymers with sugar units joined by amide linkages have revealed the formation of stable, rigid helical structures. bu.edu These simulations show that backbone amide groups tend to orient away from the helical axis to interact with the solvent, a finding that aligns with experimental data from techniques like circular dichroism and 2D-NMR. bu.edu

In the context of binding interactions, MD simulations can elucidate the stability of a ligand-protein complex. Studies on the closely related N-acetyl-D-glucosamine (NAG) have used MD simulations to confirm stable binding to various viral proteins, such as those from SARS-CoV-2. nih.gov These simulations analyze parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to assess the stability of the complex and the flexibility of its components over the simulation time. chemmethod.commdpi.com The analysis of intermolecular hydrogen bonds during the simulation reveals the specific residues critical for binding and the persistence of these interactions. mdpi.com Such computational insights are crucial for understanding the molecular basis of recognition and for the rational design of molecules with specific binding properties.

Simulation FocusKey Parameters AnalyzedInsights GainedExample from Related Molecules
Conformational AnalysisDihedral angles, Radius of gyration, Secondary structure formationDetermination of stable conformations (e.g., helical structures), understanding molecular flexibility. bu.eduPoly-amido-saccharides forming left-handed helices in explicit solvent simulations. bu.edu
Binding InteractionsRMSD, RMSF, Intermolecular hydrogen bonds, Binding free energyAssessment of complex stability, identification of key binding residues, and prediction of binding affinity. nih.govmdpi.comN-acetyl-D-glucosamine showing stable binding to the receptor-binding domain of SARS-CoV-2 spike protein. nih.gov

Vi. Potential Applications and Future Research Directions

Development of Biochemical Probes and Tools

The modification of the N-acyl group from an acetyl to a propionyl moiety provides a subtle yet significant alteration that can be exploited to probe and modulate biological systems. This has implications for the design of specific enzyme substrates and inhibitors, as well as for tracing the intricate pathways of glycosylation.

The enzymes involved in glycan biosynthesis and degradation often exhibit a high degree of substrate specificity. Alterations in the N-acyl chain of glucosamine (B1671600) derivatives can influence their recognition and processing by these enzymes. Synthetic N-acyl-D-glucosamine derivatives are being explored as tools to probe and modulate these cellular processes. For instance, N-acyl glucosamines with acyl groups larger than two carbons have been shown to be good substrates for galactosyltransferases from bone and cartilage cells. researchgate.net This suggests that N-Propionyl-D-glucosamine could serve as a specific substrate for certain glycosyltransferases, enabling the characterization of their activity and substrate preferences.

Furthermore, modified glucosamine derivatives can act as inhibitors of specific enzymes in glycan metabolism, which helps to elucidate their roles in cellular pathways. By mimicking the natural substrate, N-acetyl-D-glucosamine (GlcNAc), this compound could potentially act as a competitive inhibitor for enzymes that recognize GlcNAc. The slightly larger propionyl group might lead to tighter binding in some enzyme active sites or, conversely, prevent catalytic turnover, effectively blocking the enzyme's function. For example, analogs of GlcNAc have been synthesized to act as inhibitors of hyaluronan biosynthesis, a key process in cancer progression. nih.gov This opens the door for designing studies to investigate this compound as a potential inhibitor for specific glycosyltransferases or glycoside hydrolases, which could have therapeutic implications. Research into other N-acyl-D-glucosamine derivatives, such as N-palmitoyl-D-glucosamine, has shown that these molecules can inhibit signaling pathways like the Toll-like receptor 4 (TLR4) pathway, highlighting the potential for N-acyl modifications to confer inhibitory bioactivity. mdpi.comnih.gov

Enzyme ClassPotential Interaction with this compoundResearch Implication
GlycosyltransferasesMay act as a substrate or a competitive inhibitor.Characterization of enzyme specificity and development of selective inhibitors.
Glycoside HydrolasesCould serve as a slow-turnover substrate or an inhibitor.Elucidation of enzyme mechanism and development of therapeutic agents.
KinasesPotential for phosphorylation by hexokinases, entering metabolic pathways.Use as a metabolic probe to study sugar metabolism.
DeacetylasesResistance to deacetylation could allow for accumulation and specific labeling.Tracing metabolic fates and fluxes in glycosylation pathways.

Metabolic labeling using chemically modified monosaccharides is a powerful technique to visualize and study glycans in living systems. By introducing a unique chemical tag, researchers can track the incorporation of these sugars into glycoproteins, glycolipids, and other glycoconjugates. This compound, with its distinct N-acyl group, can be considered a "bio-orthogonal" chemical reporter. Once taken up by cells, it can be metabolized through the hexosamine biosynthetic pathway and incorporated into glycans. researchgate.net The propionyl group can then be detected using specific antibodies or advanced analytical techniques like mass spectrometry, allowing for the tracking of its metabolic fate.

This approach can be used to study the dynamics of glycosylation in various physiological and pathological states. For instance, fluorescently labeled N-acetyl-D-glucosamine has been used to study peptidoglycan synthesis in bacteria. sigmaaldrich.com Similarly, this compound could be synthesized with a fluorescent tag or a bio-orthogonal handle (e.g., an azide (B81097) or alkyne group on the propionyl chain) to enable visualization and pull-down experiments. Recently, 1,3-di-O-propionyl protected N-acyl-D-glucosamine analogs have been shown to have good membrane permeability and lower acyl migration, making them effective for metabolic labeling. nih.gov Such tools would be invaluable for studying the intricate network of glycosylation pathways and how they are altered in diseases like cancer and diabetes. nih.gov

Engineering of Microbial Systems for Biosynthesis

The industrial production of amino sugars is increasingly shifting towards sustainable microbial fermentation processes. While significant progress has been made in the microbial production of glucosamine and N-acetyl-D-glucosamine, the biosynthesis of other N-acyl-D-glucosamines like this compound presents a novel and promising area of research.

Genetically engineered microorganisms, particularly Escherichia coli and Bacillus subtilis, have been successfully utilized for the high-yield production of GlcNAc. nih.govresearchgate.net These strategies typically involve the overexpression of key enzymes in the hexosamine biosynthetic pathway and the inactivation of catabolic genes to prevent the degradation of the product. nih.gov

The established metabolic engineering strategies for GlcNAc production can be adapted for the biosynthesis of this compound. The core pathway for glucosamine-6-phosphate synthesis from fructose-6-phosphate (B1210287) would remain the same. The key modification would be the introduction of an N-acyltransferase capable of utilizing propionyl-CoA instead of acetyl-CoA to acylate glucosamine-6-phosphate. This could be achieved by screening for native enzymes with broader substrate specificity or by protein engineering of existing N-acetyltransferases.

Table of Key Genes for Engineering N-Acyl-D-Glucosamine Production:

Gene Enzyme Function in Biosynthesis Engineering Strategy
glmS Glucosamine-6-phosphate synthase Converts fructose-6-phosphate to glucosamine-6-phosphate. Overexpression to increase precursor supply. nih.gov
gna1 (or equivalent) Glucosamine-6-phosphate N-acyltransferase Acylates glucosamine-6-phosphate. Overexpression of a variant that accepts propionyl-CoA.
nagA/B N-acetylglucosamine-6-phosphate deacetylase/deaminase Catabolism of the product. Inactivation to prevent product degradation. nih.gov

Recent advancements in metabolic engineering have led to impressive titers of GlcNAc. For example, an engineered E. coli strain produced over 110 g/L of GlcNAc in a fed-batch fermentation process. nih.gov By implementing similar strategies, including the optimization of fermentation conditions and the use of mixed carbon sources to balance cell growth and product formation, high-yield production of this compound and other valuable N-acyl-D-glucosamines could be achieved. oup.com

The development of robust microbial cell factories for this compound would pave the way for the industrial scale fermentation of a variety of functionalized glucosamine compounds. The substrate flexibility of the engineered N-acyltransferase could potentially be exploited to produce a range of N-acyl-D-glucosamines by feeding the fermentation culture with different carboxylic acids (e.g., butyric acid, valeric acid).

The production of these compounds through fermentation offers several advantages over chemical synthesis, including the use of renewable feedstocks, milder reaction conditions, and the potential for higher purity and stereoselectivity. nih.gov Furthermore, microbial fermentation is often more environmentally friendly and cost-effective at an industrial scale. nih.gov The successful industrial fermentation of N-acetyl-D-glucosamine from fungal biomass demonstrates the feasibility of this approach. google.com The knowledge gained from these processes can be directly applied to the scale-up of this compound production.

Investigation of Fundamental Biological Processes

The introduction of a propionyl group in place of an acetyl group on D-glucosamine provides a unique tool to investigate fundamental biological processes where N-acetyl-D-glucosamine plays a crucial role. The subtle change in the size and hydrophobicity of the N-acyl group can lead to significant differences in biological activity and metabolic fate, offering insights into the specificity of molecular recognition events.

For example, N-acyl-D-glucosamine derivatives are being investigated for their roles in modulating cellular signaling and immune responses. As previously mentioned, N-palmitoyl-D-glucosamine has been shown to inhibit the TLR4 signaling pathway, which is involved in inflammation. mdpi.comnih.gov This raises the intriguing possibility that this compound could also possess unique immunomodulatory properties. Studies could be designed to investigate its effects on cytokine production, immune cell activation, and inflammatory pathways.

The uptake and metabolism of N-acyl-D-glucosamines can also provide insights into nutrient sensing and metabolic regulation. The transport of N-acetyl-D-glucosamine into cells is mediated by specific transport systems, such as the phosphotransferase system (PTS) in bacteria. nih.govnih.gov Investigating the uptake and intracellular fate of this compound could reveal the specificity of these transport systems and how different N-acyl groups influence metabolic routing. Such studies could shed light on the cross-talk between different metabolic pathways and how cells respond to changes in nutrient availability. researchgate.net

Furthermore, the incorporation of this compound into cellular glycans could be used to probe the structural and functional roles of N-acyl groups in glycoconjugates. The N-acetyl group of GlcNAc is known to be important for the structure and function of biopolymers like chitin (B13524) and peptidoglycan. By replacing it with a propionyl group, researchers could investigate how this modification affects the properties of these polymers, such as their stability, solubility, and interactions with other molecules.

Research into Bacterial Cell Wall Biogenesis and Integrity

The bacterial cell wall is a vital structure, primarily composed of peptidoglycan, which is essential for maintaining cell shape and protecting against osmotic lysis. Peptidoglycan consists of polysaccharide chains made of alternating N-acetylmuramic acid and N-acetyl-D-glucosamine (GlcNAc) residues. nih.govwikipedia.org Given that this compound is a structural analog of GlcNAc, it serves as a critical tool for investigating the enzymes and pathways involved in peptidoglycan synthesis.

Researchers can utilize this compound to study the substrate specificity of glycosyltransferases, the enzymes responsible for polymerizing the glycan chains. By introducing this modified sugar, scientists can explore how alterations in the N-acyl group affect enzyme activity and the subsequent integrity of the cell wall. Such studies are fundamental to understanding the mechanisms of bacterial growth and division. Furthermore, disrupting the biosynthesis of peptidoglycan is a proven strategy for antibiotics. biosynth.com Investigating how derivatives like this compound interfere with this process could unveil new targets for antimicrobial drug development.

Studies on Glycosaminoglycan and Proteoglycan Synthesis and Function

In vertebrates, N-acylglucosamines are fundamental components of glycosaminoglycans (GAGs) and proteoglycans, which are crucial for cell-cell recognition, signaling, and maintaining tissue structure. drugbank.com GAGs are long, linear polysaccharides made of repeating disaccharide units, which typically include an amino sugar like N-acetyl-D-glucosamine or N-acetyl-D-galactosamine. These GAG chains are essential components of proteoglycans, which contribute to the shock-absorbing properties of articular cartilage. drugbank.com

The biosynthesis of GAGs is a complex, non-template-driven process, making it a challenging area of study. wikipedia.org Synthetic derivatives such as this compound can be employed to probe the enzymatic pathways of GAG synthesis. By introducing this analog into cellular systems, researchers can examine its incorporation into growing GAG chains and the subsequent effects on proteoglycan structure and function. For instance, studies have shown that supplementing cell cultures with glucosamine can increase the synthesis of aggrecan, a key proteoglycan in cartilage. drugbank.com Using this compound could help elucidate the specificity of the enzymes involved, such as N-acetylglucosaminyltransferases.

Below is a table summarizing the major classes of glycosaminoglycans and the typical amino sugars they contain.

Mechanisms of Host-Microbe Interactions Related to Glycans

Glycans on the surface of both host cells and microbes play a pivotal role in their interactions. nih.gov Bacterial surface glycans, such as those found in lipopolysaccharides and peptidoglycan, are key molecules that can modulate the host immune system. nih.gov The vast array of glycan structures on bacterial cell surfaces is significant in both pathogenic and symbiotic relationships. nih.gov

Research into the role of this compound in this context could provide insights into the recognition mechanisms by host lectins and other carbohydrate-binding proteins. By modifying the bacterial surface glycans with this analog, researchers can study how such changes affect bacterial adhesion to host tissues, colonization, and the triggering of immune responses. For example, since N-acetyl-D-glucosamine is a known signaling molecule in some microbes, introducing this compound could help dissect the specificity of these signaling pathways that regulate virulence. nih.govnih.gov

Novel Glycomaterials and Biomaterial Development

The unique properties of carbohydrates are increasingly being harnessed for the development of advanced biomaterials. Glucosamine and its derivatives are attractive building blocks for creating novel glycomaterials with tailored biological and physical properties.

Synthesis of Glycosylated Polymers

This compound can be used as a monomer or a modifying agent in the synthesis of glycosylated polymers, or glycopolymers. These polymers mimic the structure of natural polysaccharides and glycoproteins and have a wide range of potential applications in biomedicine, including drug delivery and tissue engineering.

The synthesis of such polymers can involve the chemical or enzymatic polymerization of sugar derivatives. By incorporating this compound, materials scientists can fine-tune the properties of the resulting polymer, such as its solubility, biodegradability, and ability to interact with biological systems. For example, the synthesis of oligosaccharides with varying chain lengths and sulfation patterns has been a key area of research for creating compounds that can interact with growth factors and other signaling molecules. researchgate.net The use of this compound in these synthetic schemes could lead to the creation of novel glycopolymers with unique biological activities.

Surface Modification for Biomedical Research (e.g., anti-biofilm surfaces)

Biofilm formation on the surface of medical implants is a major cause of opportunistic infections. frontiersin.orgnih.gov Biofilms are communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances, which often includes polysaccharides. frontiersin.org One such polysaccharide is poly-β-(1→6)-N-acetyl-D-glucosamine (PNAG), which plays a crucial role in surface attachment and biofilm integrity for a wide range of bacteria. frontiersin.orgresearchgate.net

There is significant interest in developing surfaces that can resist biofilm formation. This compound and polymers derived from it can be used to modify the surfaces of biomedical devices. Such modifications could potentially interfere with the initial attachment of bacteria or disrupt the formation of the biofilm matrix. Research has shown that enzymes that degrade PNAG, like dispersin B, can inhibit biofilm formation. researchgate.net By creating surfaces that mimic or interfere with the natural glycan structures involved in biofilm formation, it may be possible to develop novel anti-biofilm coatings. For instance, surfaces coated with glucosamine derivatives might disrupt the quorum sensing systems that bacteria use to coordinate biofilm formation. mdpi.com

The table below lists some of the compounds mentioned in this article.

Q & A

Q. What are the common synthetic routes for N-Propionyl-D-glucosamine, and how do reaction conditions influence yield?

this compound is typically synthesized via acylation of D-glucosamine using propionic anhydride or propionyl chloride under alkaline conditions. Key parameters include temperature control (0–4°C to minimize side reactions) and stoichiometric ratios of glucosamine to acylating agent. Purification often involves recrystallization or chromatography to remove unreacted starting materials and byproducts like N,O-dipropionyl derivatives. For analogs, fluorinated or substituted variants may employ deoxyfluorination strategies similar to those used for N-acetyl-D-glucosamine analogs .

Q. Which analytical techniques are critical for characterizing this compound purity and structure?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. 1^1H and 13^13C NMR can confirm the propionyl group’s position at the C2 amine, while HRMS validates molecular weight (e.g., C9_9H17_{17}NO6_6, MW 235.23) . Purity (>98%) is assessed via HPLC with UV detection at 195–210 nm, though derivatization may enhance sensitivity due to the lack of a strong chromophore .

Advanced Research Questions

Q. How can enzymatic methods be optimized for this compound production, and what are key enzyme candidates?

Enzymatic acylation using lipases or acyltransferases offers greener alternatives. For example, Candida antarctica lipase B (CAL-B) has been used to acylate glucosamine with propionic acid esters. Reaction optimization includes solvent selection (e.g., tert-butanol for solubility), water activity control, and substrate molar ratios. Immobilized enzymes improve reusability, as demonstrated in N-acetylglucosamine synthesis .

Q. What are the structure-activity relationships (SAR) of this compound in biological systems compared to N-acetyl derivatives?

The propionyl group’s longer alkyl chain may enhance lipophilicity, affecting membrane permeability and receptor interactions. Studies on chitinase substrate specificity suggest that N-acetyl vs. N-propionyl modifications alter binding kinetics due to steric and electronic effects. Computational modeling (e.g., molecular docking) paired with enzymatic assays can validate these hypotheses .

Q. How do researchers reconcile contradictory data on this compound’s bioactivity across in vitro and in vivo models?

Discrepancies often arise from differences in delivery methods (e.g., sustained-release formulations vs. bolus dosing) or metabolic stability. For instance, oral bioavailability may be limited by intestinal hydrolysis, whereas topical or IV administration bypasses this. Cross-validation using isotopically labeled compounds (e.g., 13^{13}C-propionyl) helps track metabolic fate .

Methodological Considerations

Q. What experimental designs are recommended for studying this compound’s role in glycosaminoglycan (GAG) biosynthesis?

Radiolabeled tracers (e.g., 3^{3}H-glucosamine) can track incorporation into GAGs like hyaluronic acid. Knockout cell lines (e.g., HAS2-deficient fibroblasts) help isolate this compound’s contribution. Data normalization to total protein or DNA content controls for cell proliferation effects .

Q. How should researchers address solubility challenges in cell-based assays with this compound?

Pre-dissolve the compound in DMSO (≤0.1% final concentration) or aqueous buffers (pH 6–7) with mild heating (37°C). Dynamic light scattering (DLS) monitors aggregation. For in vivo studies, cyclodextrin-based formulations improve aqueous solubility .

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